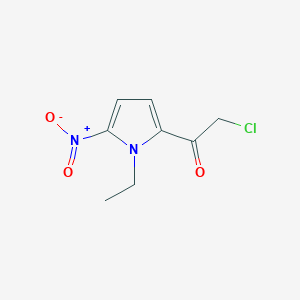

2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone

Description

2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone is a nitro-substituted pyrrole derivative featuring a ketone functional group and a chloroacetyl moiety. Its structure includes a 1-ethyl-5-nitro-pyrrole core, which confers unique electronic and steric properties. The nitro group acts as a strong electron-withdrawing substituent, enhancing electrophilic reactivity, while the ethyl group may improve solubility in organic solvents.

Properties

CAS No. |

53391-21-2 |

|---|---|

Molecular Formula |

C8H9ClN2O3 |

Molecular Weight |

216.62 g/mol |

IUPAC Name |

2-chloro-1-(1-ethyl-5-nitropyrrol-2-yl)ethanone |

InChI |

InChI=1S/C8H9ClN2O3/c1-2-10-6(7(12)5-9)3-4-8(10)11(13)14/h3-4H,2,5H2,1H3 |

InChI Key |

YRIBINMXSWLLOO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=C1[N+](=O)[O-])C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds smoothly, yielding the desired product with good efficiency.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or methanol.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Reduction: Amino derivatives.

Oxidation: Oxidized products such as oxides or hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone exhibit significant antimicrobial properties. The presence of the nitro group is often associated with enhanced activity against various bacterial strains. Studies have shown that derivatives of pyrrole compounds can inhibit bacterial growth and may serve as templates for developing new antibiotics .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases. Investigations into related compounds have highlighted their ability to modulate inflammatory pathways, suggesting that 2-chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone could have similar therapeutic effects .

Agrochemicals

Pesticide Development

Due to its structural characteristics, this compound may be explored for use in developing novel pesticides. The chlorinated and nitro-substituted pyrrole derivatives have shown promise in providing effective pest control while minimizing environmental impact. Research into the synthesis of such compounds aims to enhance their efficacy and reduce toxicity to non-target organisms .

Materials Science

Polymer Chemistry

In materials science, the incorporation of compounds like 2-chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone into polymer matrices could lead to the development of advanced materials with unique properties. The reactivity of the chloro group allows for further functionalization, which can enhance the mechanical and thermal properties of polymers .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of nitro-substituted pyrrole derivatives for their antimicrobial activity against Staphylococcus aureus. The results indicated that certain modifications led to increased potency, suggesting a pathway for optimizing compounds like 2-chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone for clinical use .

Case Study 2: Pesticide Efficacy

Research conducted by agricultural scientists demonstrated that a related nitro-pyrrole compound effectively controlled aphid populations in field trials. This study underscored the potential for developing environmentally friendly pesticides based on similar chemical structures .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : The tetrazole analogs (e.g., compounds 15–21) exhibit higher thermal stability compared to pyrrole/indole derivatives due to the aromatic tetrazole ring . In contrast, the target compound’s pyrrole core may offer greater π-electron delocalization, influencing its reactivity in cycloaddition reactions.

- Substituent Effects : The 5-nitro group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. This contrasts with indole derivatives (e.g., compounds 9–10), where methoxy or chloro substituents modulate electronic properties but result in lower synthetic yields .

- Synthetic Efficiency: Indole-based 2-chloroethanones show notably low yields (11–23%), likely due to steric challenges during chloroacetylation.

Reactivity and Functionalization

- Nucleophilic Substitution: The chloroacetyl group in the target compound is reactive toward amines (e.g., piperidine), enabling the formation of secondary derivatives. This parallels the synthesis of 1-(1-aryl-tetrazol-5-yl)-2-piperidinyl-ethanones, where piperidine replaces the chloride .

- Electrophilic Aromatic Substitution: The nitro group directs further functionalization (e.g., reduction to amine or halogenation), contrasting with the unsubstituted pyrrole derivative (Ethanone, 1-(1H-pyrrol-2-yl)), which lacks such directing effects .

Biological Activity

2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone, also known by its CAS number 53391-21-2, is a pyrrole-derived compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

The molecular formula of 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone is CHClNO, with a molecular weight of 216.62 g/mol. The compound features a chloro group and a nitro-substituted pyrrole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, pyrrole-based compounds have been shown to possess Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antibacterial potency .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone | TBD | TBD |

| Control (Ciprofloxacin) | 2 | 2 |

Cytotoxic Effects

The cytotoxicity of 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone has been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in specific tumor cells, although detailed IC50 values and mechanisms of action are still under investigation. The presence of the nitro group is hypothesized to play a role in enhancing cytotoxic effects by generating reactive nitrogen species .

The biological activity of 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone can be attributed to several mechanisms:

Inhibition of Enzymatic Activity : Pyrrole derivatives often act as enzyme inhibitors. For instance, they may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.

Reactive Oxygen Species (ROS) Generation : Compounds containing nitro groups can lead to the generation of ROS, which may contribute to their cytotoxicity by damaging cellular components .

Case Studies

A notable study explored the efficacy of pyrrole derivatives in treating malaria by targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium species. Although this study did not focus directly on 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone, it underscores the therapeutic potential of pyrrole-containing compounds in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.